![molecular formula C10H12O4 B155668 Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate CAS No. 55822-86-1](/img/structure/B155668.png)
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is a chemical compound that is of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates is achieved using a chiral leaving group strategy, indicating the potential for asymmetric synthesis methods in creating similar compounds . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves imination strategies, which could be adapted for the synthesis of this compound . The synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, also provides a relevant example of synthesizing structurally related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, which could be a valuable technique for analyzing the structure of this compound .
Chemical Reactions Analysis
The papers describe several chemical reactions that could be relevant to the study of this compound. The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane is one such reaction, which could provide insights into the reactivity of ester groups in similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in several papers. For instance, the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, provides information on the yield, melting point, and product quality, which are important parameters for the synthesis and characterization of similar compounds . The properties of reaction products from the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are also analyzed, including molecular geometries and thermodynamic constants, which could be relevant for understanding the properties of this compound .
Scientific Research Applications
Antioxidant Applications
- Mesoporous silica nanoparticles-loaded methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (T512) were investigated for their antioxidant capabilities in synthetic ester lubricant oil. The study found that the combination significantly improved the oxidation stability of the oil, suggesting a potential application in enhancing the lifespan and performance of industrial lubricants (Huang et al., 2018).
Pharmaceutical Synthesis
- Research on novel pathways for bacterial metabolism of bisphenol A (BPA) uncovered the transformation of BPA into various metabolites, including a compound structurally related to methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate. This insight might lead to biotechnological applications for environmental detoxification (Spivack et al., 1994).
Synthesis and Process Improvement
- Studies have focused on improving the synthesis and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant that serves as a raw material for various other antioxidants. The optimized process conditions led to significant improvements in yield and product quality, showcasing the importance of chemical engineering in the development of efficient production methods for industrial chemicals (Huo, 2010).
Anti-Inflammatory Compounds
- Investigation of the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds, including derivatives structurally related to this compound. These compounds exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Novel Antioxidants and Flame Retardants
- The research also extends into the synthesis of novel antioxidants and flame retardants utilizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. These studies highlight the compound's versatility and potential in creating safer and more effective materials for various applications (Wang We, 2014).
Mechanism of Action
Target of Action
It’s structurally similar to other phenolic compounds, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, such as acting as antioxidants, enzyme inhibitors, and receptor agonists .
Biochemical Pathways
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may be involved in the phenylpropanoid metabolism pathway . This pathway is responsible for the biosynthesis of many important secondary metabolites in plants, including flavonoids, coumarins, and lignin .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and extensively metabolized in the body .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it is recommended to be stored at refrigerator temperatures .
properties
IUPAC Name |
methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKHTZHLGBJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287373 |
Source
|
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55822-86-1 |
Source
|
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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